4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine
Overview
Description
4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine is a synthetic purine nucleoside analog. It is known for its applications in various fields, including medicinal chemistry and cancer treatment. This compound has a molecular formula of C10H12ClN5O and a molecular weight of 253.69 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine involves multiple steps. One common method includes the reaction of 2-chloro-9-methyl-9H-purine with morpholine under specific conditions. The reaction typically takes place in a solvent such as methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The purine ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions may yield various derivatives depending on the nucleophile used .
Scientific Research Applications
4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential in cancer treatment due to its ability to interfere with DNA synthesis.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily by interfering with DNA synthesis. It targets specific enzymes involved in the replication process, leading to the inhibition of cell proliferation. This mechanism is particularly useful in cancer treatment, where rapid cell division is a hallmark.
Comparison with Similar Compounds
Similar Compounds
Clofarabine: Another purine nucleoside analog used in cancer treatment.
Fludarabine: Similar in structure and function, used in the treatment of hematological malignancies.
Uniqueness
4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain enzymes makes it a valuable compound in medicinal chemistry.
Biological Activity
4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine is a nitrogen-containing heterocyclic compound that plays a significant role in medicinal chemistry, particularly as a potential therapeutic agent targeting adenosine receptors. Its unique structural features, including a purine core and a morpholine substituent, contribute to its biological activity, especially in the modulation of various physiological processes.
Chemical Structure and Properties
The chemical formula of this compound is C₉H₁₀ClN₅O, with a molecular weight of approximately 239.66 g/mol. The presence of chlorine at the 2-position and a methyl group at the 9-position enhances its reactivity and biological interactions.
Adenosine Receptor Antagonism
Research indicates that this compound exhibits selective antagonistic activity at various adenosine receptor subtypes (A1, A2A, A2B, A3). The compound's binding affinity to these receptors has been assessed through radioligand binding assays, demonstrating notable selectivity for A1 and A3 receptors, which are crucial in regulating cardiac function and immune responses .
Table 1: Binding Affinity of this compound to Adenosine Receptors
Receptor Type | Binding Affinity (Ki) | Selectivity |
---|---|---|
A1 | High | Selective |
A2A | Moderate | Non-selective |
A2B | Moderate | Non-selective |
A3 | High | Selective |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the molecular structure significantly impact the compound's receptor selectivity and potency. For instance, compounds with a methyl group at the N-9 position generally show enhanced potency compared to their unsubstituted analogs .
Table 2: Comparison of Structural Variants
Compound Name | Unique Features | Biological Activity |
---|---|---|
This compound | Chlorine at C-2, methyl at N-9 | Selective antagonist |
2-Chloroadenosine | Adenine structure | Agonistic properties |
9-Methyladenine | Methyl group at N-9 | Different receptor selectivity |
4-(2-Amino-9-methylpurin-6-yl)morpholine | Amino group instead of chlorine | Varies in biological activity |
Anticancer Activity
In one study, derivatives of purinyl thioureido compounds, including this compound, exhibited antimicrobial properties that suggest potential applications in developing new antibiotics. Additionally, its role in inhibiting cell proliferation in cancer cell lines has been explored, indicating its potential as an anticancer agent.
Neurological Applications
The compound's interaction with adenosine receptors is particularly relevant for neurological disorders. Research has shown that antagonism at the A1 receptor can lead to neuroprotective effects, making it a candidate for treating conditions like Alzheimer's disease and other neurodegenerative disorders .
Properties
IUPAC Name |
4-(2-chloro-9-methylpurin-6-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O/c1-15-6-12-7-8(15)13-10(11)14-9(7)16-2-4-17-5-3-16/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJALAVZIHBUVDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=C(N=C2N3CCOCC3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601254674 | |
Record name | 2-Chloro-9-methyl-6-(4-morpholinyl)-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601254674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1148003-35-3 | |
Record name | 2-Chloro-9-methyl-6-(4-morpholinyl)-9H-purine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1148003-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-9-methyl-6-(4-morpholinyl)-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601254674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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